molecular formula C16H11ClF3N3O2 B396125 methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate

Cat. No.: B396125
M. Wt: 369.72g/mol
InChI Key: NKMZUOIAKVQJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate is a complex organic compound that belongs to the class of pyridotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridotriazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 4-chlorobenzaldehyde, trifluoromethyl ketones, and hydrazine derivatives.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

    Biology: The compound could be used in studies to understand its effects on cellular processes and molecular targets.

    Industry: It might find applications in the development of new materials with unique properties or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate: can be compared with other pyridotriazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group and the chlorophenyl moiety can impart distinct properties compared to other similar compounds.

Properties

Molecular Formula

C16H11ClF3N3O2

Molecular Weight

369.72g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-2-(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine-2-carboxylate

InChI

InChI=1S/C16H11ClF3N3O2/c1-25-14(24)15(16(18,19)20)21-12-4-2-3-9-23(12)13(22-15)10-5-7-11(17)8-6-10/h2-9H,1H3

InChI Key

NKMZUOIAKVQJHL-UHFFFAOYSA-N

SMILES

COC(=O)C1(N=C2C=CC=CN2C(=N1)C3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

COC(=O)C1(N=C2C=CC=CN2C(=N1)C3=CC=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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